molecular formula C12H14Cl3N B11768578 1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride

1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B11768578
M. Wt: 278.6 g/mol
InChI Key: FFUHBHIDAATEAZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features a unique structure with a 3-azabicyclo[410]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of 3,4-dichlorophenyl derivatives with azabicycloheptane intermediates. One common method involves the use of cyclohexene and chloroform in the presence of a strong base like sodium hydroxide and a phase transfer catalyst such as tricaprylmethyl ammonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific substitution pattern and the presence of the azabicycloheptane core. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H14Cl3N

Molecular Weight

278.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-6-9(12)3-4-15-7-12;/h1-2,5,9,15H,3-4,6-7H2;1H

InChI Key

FFUHBHIDAATEAZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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